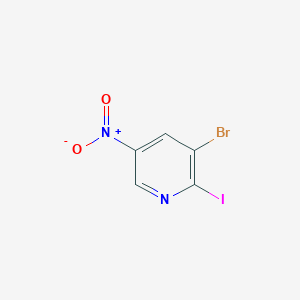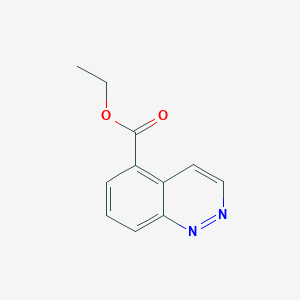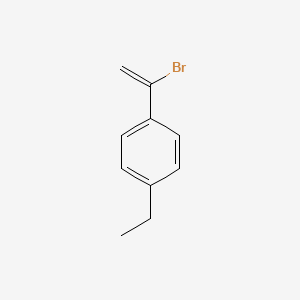
1-(1-Bromovinyl)-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromovinyl)-4-ethylbenzene is an organic compound that belongs to the class of brominated vinylbenzenes. This compound is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a benzene ring substituted with an ethyl group. The molecular formula of this compound is C10H11Br.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-ethylbenzene can be synthesized through various methods. One common method involves the bromination of 4-ethylstyrene using bromine in the presence of a catalyst. The reaction typically takes place at low temperatures to ensure selective bromination at the vinyl position .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromovinyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions typically occur under anhydrous conditions and in the presence of a suitable solvent, such as tetrahydrofuran (THF).
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are commonly used. These reactions often require a catalyst, such as palladium or platinum, to proceed efficiently.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted vinylbenzenes, depending on the nucleophile used.
Addition Reactions: Products include dihalides or halohydrins, depending on the electrophile and reaction conditions.
Oxidation Reactions: Products include epoxides, ketones, or alcohols, depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
1-(1-Bromovinyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bromovinyl moiety.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-4-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key functional groups that participate in various chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the vinyl group towards electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromovinyl)benzene: Similar to 1-(1-Bromovinyl)-4-ethylbenzene but lacks the ethyl group on the benzene ring.
1-(1-Chlorovinyl)-4-ethylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
1-(1-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the bromovinyl and ethyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications. The ethyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,2-3H2,1H3 |
InChI Key |
CGEKFHFUBYGZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


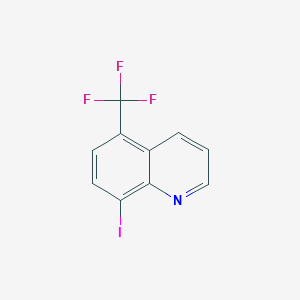
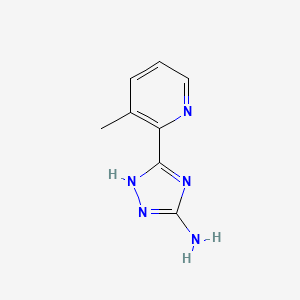
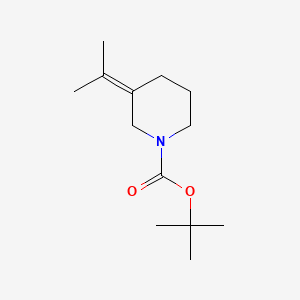
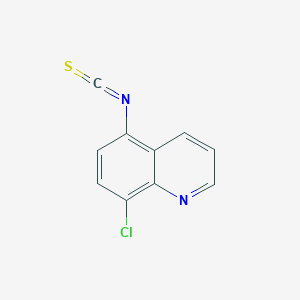
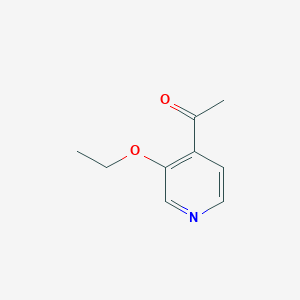


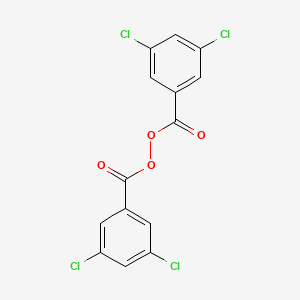
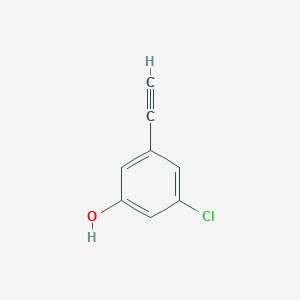

![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
